molecular formula C20H22N4O3 B2687069 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034551-98-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No. B2687069
M. Wt: 366.421
InChI Key: DJVVHOFIRNKLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are important in the development of new drugs .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a dihydropyridine ring, which is a six-membered ring with one nitrogen atom and a double bond .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and oxidation .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing novel 1,2,4‐Oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are expected to exhibit hypertensive activity. This research demonstrates the versatility of pyrazole derivatives in creating compounds with potential biological activities (Kumar & Mashelker, 2007).

Anticancer and Anti-inflammatory Applications

Another study synthesized novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase properties. This highlights the potential of pyrazole derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Mechanistic Insights into Chemical Reactions

Research into the reaction mechanisms of certain pyrazolo derivatives with thiourea has provided valuable insights into their chemical behavior, which is crucial for designing compounds with desired properties (Ledenyova et al., 2018).

Exploration of Tautomeric Structures

The study of tautomeric structures in 3-aryl-5-cyanopyrazolo derivatives furthers our understanding of the chemical and physical properties of pyrazole-based compounds, contributing to the field of crystallography and molecular structure analysis (Quiroga et al., 1999).

Development of Anticoagulant Intermediates

X-ray powder diffraction data for a pyrazolo derivative has been reported, showcasing its importance as an intermediate in the synthesis of the anticoagulant, apixaban. This underscores the role of pyrazole derivatives in pharmaceutical manufacturing (Wang et al., 2017).

Antimicrobial and Antitumor Activities

Compounds derived from pyrazole derivatives have been screened for antimicrobial, antimycobacterial, and antitumor activities, indicating their potential as leads for developing new therapeutic agents against various diseases (Sidhaye et al., 2011).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-11-15(2)24(22-14)10-9-21-20(26)17-13-23(16-7-5-4-6-8-16)19(25)12-18(17)27-3/h4-8,11-13H,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVHOFIRNKLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

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